2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile
Overview
Description
2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (FMOPN) is a fluorinated organic compound that has been widely studied for its potential applications in a variety of scientific fields. FMOPN has been used as a starting material for synthesis of various compounds, as a reagent for organic transformations, and as a catalyst for biochemical and physiological reactions.
Scientific Research Applications
Novel Compound Synthesis
A study by Puthran et al. (2019) outlined the synthesis of novel Schiff bases using a similar compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. This compound was synthesized through a multi-step reaction, including Gewald synthesis and Vilsmeier-Haack reaction, and was found to have significant in vitro antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Chemical Reaction Optimization
Patrick et al. (2002) reported a convenient preparation method for 2-fluoro-3-alkoxy-1,3-butadienes, involving the elimination of HCl from a precursor compound. This method resulted in high yields and indicated that the resultant dienes could undergo smooth 4 + 2 cycloaddition reactions, highlighting its potential utility in organic synthesis and chemical reaction optimization (Patrick et al., 2002).
Heck Reaction and Catalysis
Patrick et al. (2008) also explored the Heck reaction with 3-fluoro-3-buten-2-one, derived from a compound similar to 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile. The study demonstrated that ketone 2, a similar compound, reacts with aryl iodides in a Heck reaction catalyzed by Pd(OAc)2 to give Z-3-fluorobenzalacetones. This suggests possible applications in catalysis and organic synthesis (Patrick et al., 2008).
Addition Reactions and Regioselectivity
Deliomeroglu et al. (2012) investigated the Mn(OAc)3-promoted sulfur-directed addition of an active methylene compound to alkenes. The study involved a compound structurally similar to 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile, demonstrating the formation of dihydrofuran derivatives with high regioselectivity. This research provides insights into the mechanisms of addition reactions and the potential for creating targeted chemical products (Deliomeroglu et al., 2012).
properties
IUPAC Name |
2-fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQAUBMZINIKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238416 | |
Record name | Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
1280787-24-7 | |
Record name | Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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